H-Pro-Lys(biotinyl)(biotinyl)-OH
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Overview
Description
H-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic peptide derivative that incorporates biotinylated lysine residues. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The incorporation of biotin into peptides enhances their utility in biochemical and biotechnological applications, particularly in the context of affinity purification and detection assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Lys(biotinyl)(biotinyl)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of lysine residues is achieved through the coupling of biotin to the ε-amino group of lysine using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of biotinylated peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Lys(biotinyl)(biotinyl)-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The biotinylated lysine residues can participate in substitution reactions, particularly in the context of biotin-avidin or biotin-streptavidin interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Biotin-avidin or biotin-streptavidin interactions are typically carried out under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Formation of biotin-avidin or biotin-streptavidin complexes.
Scientific Research Applications
H-Pro-Lys(biotinyl)(biotinyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography for the purification of biotinylated molecules.
Biology: Employed in cell labeling and tracking studies due to the strong biotin-avidin interaction.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.
Industry: Applied in the production of biotinylated enzymes and antibodies for various biotechnological applications.
Mechanism of Action
The primary mechanism by which H-Pro-Lys(biotinyl)(biotinyl)-OH exerts its effects is through the biotin-avidin or biotin-streptavidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is exploited in various biochemical assays and purification techniques. The molecular targets and pathways involved are primarily related to the specific application, such as the detection of biotinylated molecules in ELISAs or the purification of biotinylated proteins in affinity chromatography.
Comparison with Similar Compounds
H-Pro-Lys(biotinyl)(biotinyl)-OH can be compared with other biotinylated peptides and proteins:
H-Pro-Lys(biotinyl)-OH: Contains a single biotinylated lysine residue, offering less biotin binding capacity compared to this compound.
H-Pro-Lys(biotinyl)(biotinyl)-NH₂: Similar structure but with an amide group at the C-terminus, which may affect its solubility and stability.
Biotinylated antibodies: Larger molecules with multiple biotinylation sites, used for similar applications but with different binding properties and molecular weights.
This compound stands out due to its dual biotinylation, enhancing its binding capacity and utility in various biochemical and biotechnological applications.
Properties
Molecular Formula |
C21H35N5O5S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14-,15-,16-,18-/m0/s1 |
InChI Key |
WRNBERKLWAYKKP-DNCCFGNJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
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